methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate
Overview
Description
“Methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate” is a chemical compound with the molecular formula C10H7Cl2N3O2 . It is a derivative of benzoic acid, with a 1,2,4-triazole ring and a methyl ester group attached .
Physical And Chemical Properties Analysis
The predicted boiling point of “methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate” is 431.1±55.0 °C, and its predicted density is 1.52±0.1 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be -4.97±0.70 .Scientific Research Applications
Synthesis and Derivatives
- The preparation of 1,2,4-triazole ester derivatives, including those related to "methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate," has been explored through reactions involving esterification and the use of chloro esters. These compounds have been characterized by various spectroscopic methods, indicating their potential for diverse biological applications due to the versatility of the triazole ring (Toumani, 2017).
Biological Applications
A series of 1,2,4-triazole derivatives exhibited significant antimicrobial, anti-lipase, and antiurease activities, underscoring the therapeutic potential of compounds within this chemical class. These activities suggest the utility of such derivatives, including those related to "methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate," in developing novel antimicrobial agents (Özil et al., 2015).
The antimicrobial efficacy of 1,2,4-triazole and benzimidazole derivatives has been validated, highlighting the scope of these compounds, including "methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate" derivatives, in combating microbial infections. The structures of these compounds were elucidated through comprehensive spectroscopic analysis, further establishing their potential in medicinal chemistry (Tien et al., 2016).
Chemical Structure and Interactions
- The synthesis and characterization of triazole derivatives, including those related to "methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate," have been accompanied by detailed studies on their molecular interactions, such as π-hole tetrel bonding. These studies provide insights into the compounds' structural properties and potential applications in designing molecules with specific interaction capabilities (Ahmed et al., 2020).
Antimicrobial and Antifungal Activities
- Novel 1,2,4-triazole derivatives synthesized from methyl benzoate have demonstrated promising antibacterial and antifungal activities. These findings underline the significance of triazole derivatives, including "methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate," in the development of new antimicrobial agents (Sahoo et al., 2010).
properties
IUPAC Name |
methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-9(15)7-5-3-2-4-6(7)8-12-10(11)14-13-8/h2-5H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBDSFFMMLCHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NNC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-chloro-1H-1,2,4-triazol-3-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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